molecular formula C12H12ClNO B7861124 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B7861124
M. Wt: 221.68 g/mol
InChI Key: ROBMUWIDOPRAHG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a tetrahydropyran ring with a nitrile group at the fourth position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the tetrahydropyran ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as Lewis acids, can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.

  • Substitution: Various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Reduction: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine

  • Substitution: 4-(2-Iodophenyl)tetrahydro-2H-pyran-4-carbonitrile

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydropyran derivatives, including 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.

Key Findings:

  • Broad-Spectrum Activity : Compounds similar to this compound have shown activity against Mycobacterium tuberculosis and other resistant strains, indicating potential as novel antimicrobial agents .
  • Structure-Activity Relationship : Variations in the substituents on the pyran ring significantly affect the antimicrobial potency, suggesting that further modifications could enhance efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound may inhibit key signaling pathways involved in cancer progression.

Case Studies:

  • Inhibition of Glioma Growth : A derivative of this compound was tested against glioblastoma cell lines and demonstrated significant inhibition of tumor growth by targeting the AKT signaling pathway, which is crucial in many cancers .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases associated with tumor growth and metastasis, providing a promising avenue for cancer therapeutics .

Neurological Applications

The potential use of tetrahydropyran derivatives in treating neurological disorders has also been investigated. Their ability to modulate neurotransmitter systems makes them candidates for further research in neuropharmacology.

Insights:

  • Schizophrenia and Alzheimer's Disease : Compounds related to this compound have shown promise in preclinical models for managing symptoms associated with schizophrenia and Alzheimer's disease, likely due to their effects on neurotransmitter balance .
  • Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects against oxidative stress, a common factor in neurodegenerative diseases .

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The introduction of different substituents can lead to derivatives with enhanced biological activities.

Synthetic Pathways:

  • One-Pot Reactions : Efficient synthetic methods utilizing one-pot reactions have been developed to create various substituted tetrahydropyrans, allowing for rapid screening of biological activity .
  • Modification Strategies : Structural modifications at the carbonitrile or chlorophenyl positions can significantly alter pharmacological profiles, making it essential to explore these variations systematically .

Summary Table of Applications

Application AreaKey Findings
AntimicrobialEffective against M. tuberculosis; broad-spectrum activity observed
AnticancerInhibits glioma growth; targets AKT signaling pathways
Neurological DisordersPotential treatments for schizophrenia and Alzheimer's; neuroprotective effects
SynthesisEfficient one-pot synthesis methods; significant structure-activity relationships

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is similar to other compounds with chlorophenyl and tetrahydropyran groups, such as:

  • 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-ol

  • 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-one

  • 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Biological Activity

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with a chlorophenyl group and a carbonitrile functional group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed notable activity against various bacterial strains, including Proteus vulgaris. The presence of the chloro group in the structure enhances this activity, making it a focal point for further investigations in antimicrobial drug development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes. These properties suggest its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests against glioblastoma cell lines revealed that certain derivatives can inhibit tumor growth effectively. For instance, one derivative demonstrated low micromolar activity against AKT2, a kinase involved in cancer progression, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and tumor growth.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors, which may lead to altered signaling pathways associated with cell proliferation and inflammation.

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant activity against Proteus vulgaris
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerLow micromolar activity against AKT2 in glioblastoma

Case Studies

  • Antimicrobial Screening : A series of synthesized derivatives were tested against P. vulgaris, showing that those with chloro substitutions exhibited enhanced antimicrobial activity compared to others without such modifications .
  • Anti-glioma Activity : A derivative of this compound was evaluated for its ability to inhibit glioblastoma cell proliferation in both 2D and 3D culture systems. The results indicated a significant reduction in tumor growth, highlighting its potential as a therapeutic agent for brain tumors .

Properties

IUPAC Name

4-(2-chlorophenyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBMUWIDOPRAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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